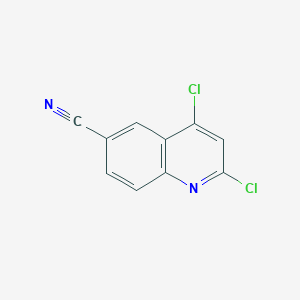
2,4-Dichloroquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroquinoline-6-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H4Cl2N2 and its molecular weight is 223.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2,4-Dichloroquinoline-6-carbonitrile has shown potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Studies have indicated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has demonstrated its effectiveness in inhibiting the proliferation of cancer cells. For example, in vitro studies on human colon carcinoma cell lines (HCT116) showed significant antiproliferative effects with IC50 values indicating potent activity compared to standard chemotherapeutics .
Agrochemicals
In agricultural applications, this compound is being explored for its efficacy as a pesticide. Its ability to disrupt specific biochemical pathways in pests suggests potential as a novel insecticide or herbicide.
Material Science
This compound serves as a building block in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to environmental stressors.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on HCT116 human colon carcinoma cells revealed that the compound inhibited cell growth effectively. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. The study reported an IC50 value of 12 µM after 72 hours of treatment, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a mortality rate exceeding 80% within 48 hours of exposure. The compound's mode of action was linked to interference with the insect's nervous system.
Propriétés
Numéro CAS |
150453-93-3 |
|---|---|
Formule moléculaire |
C10H4Cl2N2 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
Clé InChI |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Synonymes |
2,4-dichloroquinoline-6-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















